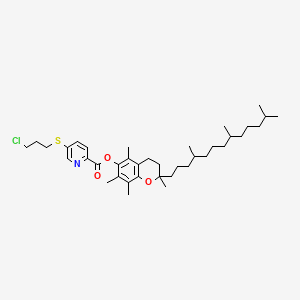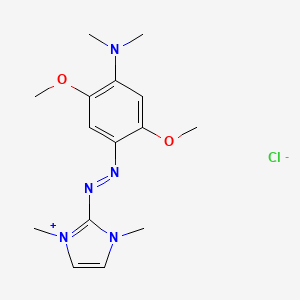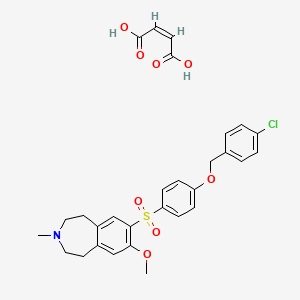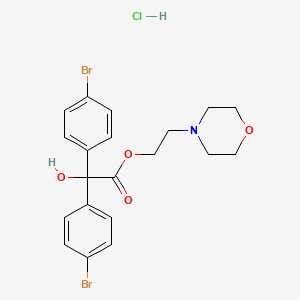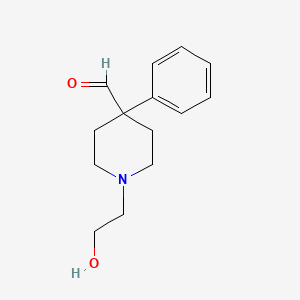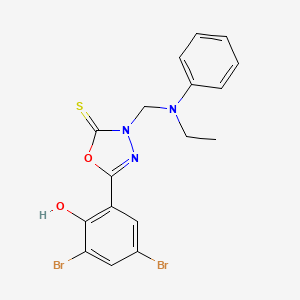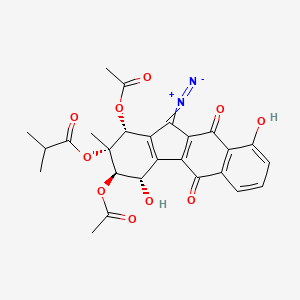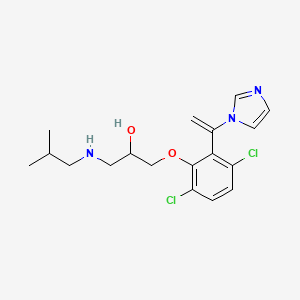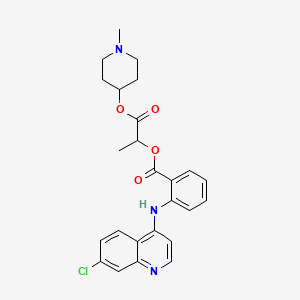
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate typically involves multi-step organic reactions. One common method includes the condensation of N-Methyl-4-piperidyl with alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate under controlled conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as reductive amination, cyclization, and purification through chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various piperidine derivatives .
Applications De Recherche Scientifique
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-4-piperidyl acetate-1-13C: A similar compound used in isotopic labeling studies.
N-Methyl-4-piperidyl acetate: Another piperidine derivative with different functional groups.
Uniqueness
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperidine ring with a quinoline moiety makes it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
86518-67-4 |
|---|---|
Formule moléculaire |
C25H26ClN3O4 |
Poids moléculaire |
467.9 g/mol |
Nom IUPAC |
[1-(1-methylpiperidin-4-yl)oxy-1-oxopropan-2-yl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C25H26ClN3O4/c1-16(24(30)33-18-10-13-29(2)14-11-18)32-25(31)20-5-3-4-6-21(20)28-22-9-12-27-23-15-17(26)7-8-19(22)23/h3-9,12,15-16,18H,10-11,13-14H2,1-2H3,(H,27,28) |
Clé InChI |
OOTAICQTJVLOCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1CCN(CC1)C)OC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


